molecular formula C7H13NO5S B1420259 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid CAS No. 1042585-89-6

2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid

Cat. No.: B1420259
CAS No.: 1042585-89-6
M. Wt: 223.25 g/mol
InChI Key: OEFCTHNOFNFRDB-UHFFFAOYSA-N
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Description

2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid is a chemical compound with the molecular formula C7H13NO5S and a molecular weight of 223.25 g/mol . This compound is known for its unique structure, which includes an oxolane ring and a sulfamoyl group attached to an acetic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.

Scientific Research Applications

2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Safety and Hazards

The safety information for 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid is not fully detailed in the search results. A Material Safety Data Sheet (MSDS) is available , which should provide comprehensive safety and handling information.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid typically involves the reaction of oxolane-2-methanol with sulfamoyl chloride, followed by the addition of acetic acid. The reaction conditions often require a controlled temperature environment and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity. The production process would also incorporate purification steps such as crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the oxolane ring can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Tetrahydro-2-furanylmethyl)sulfamoyl]acetic acid
  • 2-[(Oxolan-3-ylmethyl)sulfamoyl]acetic acid
  • 2-[(Oxolan-2-ylmethyl)sulfamoyl]propanoic acid

Uniqueness

2-[(Oxolan-2-ylmethyl)sulfamoyl]acetic acid is unique due to its specific structural features, such as the position of the oxolane ring and the sulfamoyl group. These structural characteristics confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the oxolane ring enhances its solubility and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(oxolan-2-ylmethylsulfamoyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO5S/c9-7(10)5-14(11,12)8-4-6-2-1-3-13-6/h6,8H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFCTHNOFNFRDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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